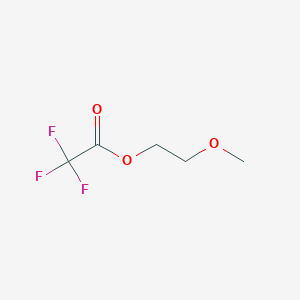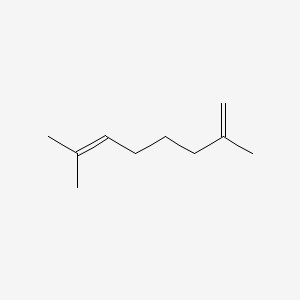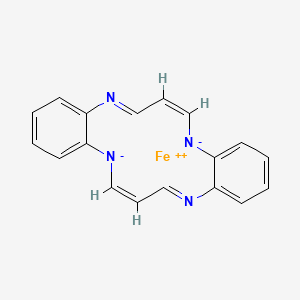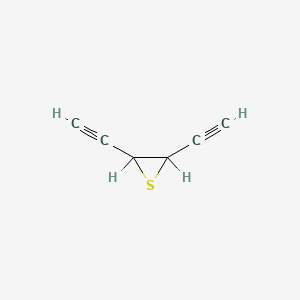![molecular formula C17H15NO2S B14661315 Benzenamine, 4-methoxy-N-[(3-methoxybenzo[b]thien-2-yl)methylene]- CAS No. 37879-09-7](/img/structure/B14661315.png)
Benzenamine, 4-methoxy-N-[(3-methoxybenzo[b]thien-2-yl)methylene]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzenamine, 4-methoxy-N-[(3-methoxybenzo[b]thien-2-yl)methylene]- is a complex organic compound that belongs to the class of benzenamines. This compound is characterized by the presence of a methoxy group attached to the benzene ring and a methylene bridge linking it to a methoxybenzo[b]thienyl group. It is of significant interest in various fields of scientific research due to its unique chemical structure and properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Benzenamine, 4-methoxy-N-[(3-methoxybenzo[b]thien-2-yl)methylene]- typically involves a multi-step process. One common method includes the condensation reaction between 4-methoxybenzenamine and 3-methoxybenzo[b]thiophene-2-carbaldehyde under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified through recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using automated systems for precise control of reaction conditions. The use of catalysts and advanced purification techniques such as high-performance liquid chromatography (HPLC) may also be employed to enhance efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
Benzenamine, 4-methoxy-N-[(3-methoxybenzo[b]thien-2-yl)methylene]- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzene ring or the thienyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce various amines.
Wissenschaftliche Forschungsanwendungen
Benzenamine, 4-methoxy-N-[(3-methoxybenzo[b]thien-2-yl)methylene]- has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and the development of new materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism by which Benzenamine, 4-methoxy-N-[(3-methoxybenzo[b]thien-2-yl)methylene]- exerts its effects involves interactions with various molecular targets and pathways. It may act by binding to specific enzymes or receptors, modulating their activity. The exact pathways depend on the context of its application, such as its role in biological systems or chemical reactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzenamine, 4-methoxy-: A simpler analog with a single methoxy group on the benzene ring.
Benzenamine, 4-methoxy-N-methyl-: Contains an additional methyl group on the nitrogen atom.
Benzenamine, 4-methoxy-2-methyl-: Features a methyl group on the benzene ring in addition to the methoxy group.
Uniqueness
Benzenamine, 4-methoxy-N-[(3-methoxybenzo[b]thien-2-yl)methylene]- is unique due to the presence of the methoxybenzo[b]thienyl group, which imparts distinct chemical and biological properties. This structural feature differentiates it from simpler analogs and contributes to its specific applications and reactivity.
Eigenschaften
CAS-Nummer |
37879-09-7 |
|---|---|
Molekularformel |
C17H15NO2S |
Molekulargewicht |
297.4 g/mol |
IUPAC-Name |
1-(3-methoxy-1-benzothiophen-2-yl)-N-(4-methoxyphenyl)methanimine |
InChI |
InChI=1S/C17H15NO2S/c1-19-13-9-7-12(8-10-13)18-11-16-17(20-2)14-5-3-4-6-15(14)21-16/h3-11H,1-2H3 |
InChI-Schlüssel |
UPHKTHOWOMLPJV-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=C(C=C1)N=CC2=C(C3=CC=CC=C3S2)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[Chloro(phenyl)methyl]-1-(methylsulfonyl)-1h-benzimidazole](/img/structure/B14661232.png)






![Urea, [(4-hydroxyphenyl)methyl]-](/img/structure/B14661273.png)
![(8-Hydroxy-2-azabicyclo[3.3.1]non-2-yl)(phenyl)methanone](/img/structure/B14661274.png)
![Phenol, 2,2'-[1,3-propanediylbis(oxy)]bis-](/img/structure/B14661278.png)


![6,9-Dimethyl-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B14661302.png)

